

An In-depth Technical Guide on the Environmental Fate of Buminafos

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Compound of Interest

Compound Name: *Buminafos*

Cat. No.: *B1195981*

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Disclaimer: As of late 2025, publicly available scientific literature lacks specific information on a compound named "**Buminafos**." Consequently, this technical guide utilizes Fenamiphos, a well-studied organophosphate nematicide, as a surrogate to provide a comprehensive overview of the environmental fate of a representative compound of this class. The experimental protocols, data, and degradation pathways detailed herein pertain to Fenamiphos and serve as an illustrative framework for researchers, scientists, and drug development professionals.

Introduction

The environmental fate of organophosphate compounds is a critical area of research, informing risk assessments and regulatory decisions. This guide provides an in-depth analysis of the key processes governing the environmental behavior of Fenamiphos, a systemic nematicide, as a proxy for **Buminafos**. These processes include degradation through hydrolysis, photolysis, and biodegradation, as well as mobility in soil.

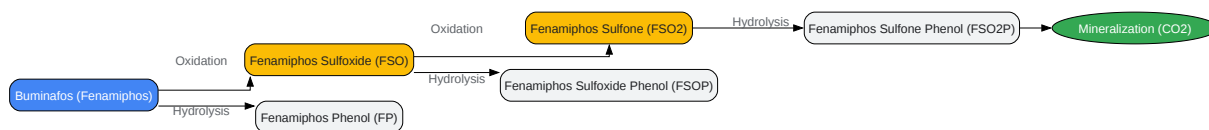
Physicochemical Properties

A compound's physicochemical properties are fundamental to understanding its environmental distribution and persistence.

Property	Value	Reference
Chemical Name	ethyl 4-methylthio-m-tolyl isopropylphosphoramidate	[1]
CAS Number	22224-92-6	[1]
Molecular Weight	303.40 g/mol	[1]
Water Solubility	400 - 700 mg/L at 20°C	[1][2]
Vapor Pressure	0.12 mPa at 20°C	
Adsorption Coefficient (Koc)	100 - 543.4	

Degradation Pathways

Fenamiphos undergoes degradation in the environment through a combination of biotic and abiotic processes. The primary degradation pathway involves the oxidation of the methylthio group to form fenamiphos sulfoxide (FSO) and subsequently fenamiphos sulfone (FSO₂). These oxidized metabolites, which are also toxic, can then be hydrolyzed to their corresponding phenols. Microbial activity plays a crucial role in the degradation process.



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Figure 1: Proposed degradation pathway of Fenamiphos.

Quantitative Data Summary

The following tables summarize the quantitative data available for the environmental fate of Fenamiphos.

Hydrolysis

Fenamiphos is relatively stable to hydrolysis at neutral pH but degrades more rapidly in acidic and alkaline conditions, especially at higher temperatures.

pH	Temperature (°C)	Half-life (DT50)	Reference
4.1	32	228 hours	
7.1	32	5310.24 hours	
9.1	32	37.68 hours	
5.0	25	245 days	
7.0	25	301 days	
9.0	25	235 days	
11.3	40	31.5 hours	

Photolysis

Photodegradation of Fenamiphos in water and on soil surfaces can be a significant dissipation route.

Medium	Light Source	Half-life (DT50)	Reference
Water (neutral solution)	Artificial light	< 4 hours	
Water (aqueous solution)	UV light	~2 hours	
Soil surface	Natural sunlight	2.7 - 3.23 hours	

Biodegradation in Soil

The persistence of Fenamiphos in soil is moderate, with biodegradation being a key factor in its dissipation. The half-life can vary depending on soil type, temperature, and prior exposure to the pesticide.

Soil Type	Temperature (°C)	Half-life (DT50)	Reference
General soil environment	Not specified	~50 days	
Blichton sand (history of application)	Not specified	0.9 - 4.2 days (for Total Toxic Residues)	
Aerobic soil	20	~16 days	
Anaerobic soil	Not specified	88 days	

Soil Sorption and Mobility

Fenamiphos generally exhibits moderate to high mobility in soils. Its primary degradation products, FSO and FSO₂, are more mobile than the parent compound.

Soil Type	Kd (L/kg)	Koc (L/kg)	Mobility Class	Reference
Brazilian soils (3 types)	2.33 - 3.9	-	Low	
Sandy loam	0.95	171	High to Mobile	
Silt loam	3.4	-	Mobile	
Clay loam	-	543.4	-	

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of environmental fate studies. Below are representative protocols for key experiments.

Hydrolysis Study

Objective: To determine the rate of abiotic hydrolysis of the test substance in sterile aqueous buffer solutions at different pH values.

Methodology:

- **Preparation of Buffer Solutions:** Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
- **Test Substance Application:** Add a known concentration of the radiolabeled test substance to each buffer solution in sterile, dark containers.
- **Incubation:** Incubate the solutions at a constant temperature (e.g., 25°C) in the dark.
- **Sampling:** Collect duplicate samples at predetermined intervals.
- **Analysis:** Analyze the samples for the concentration of the parent compound and major degradation products using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Data Analysis:** Calculate the first-order rate constant and the half-life (DT50) for each pH.

Photolysis Study

Objective: To determine the rate of photodegradation of the test substance in an aqueous solution under simulated sunlight.

Methodology:

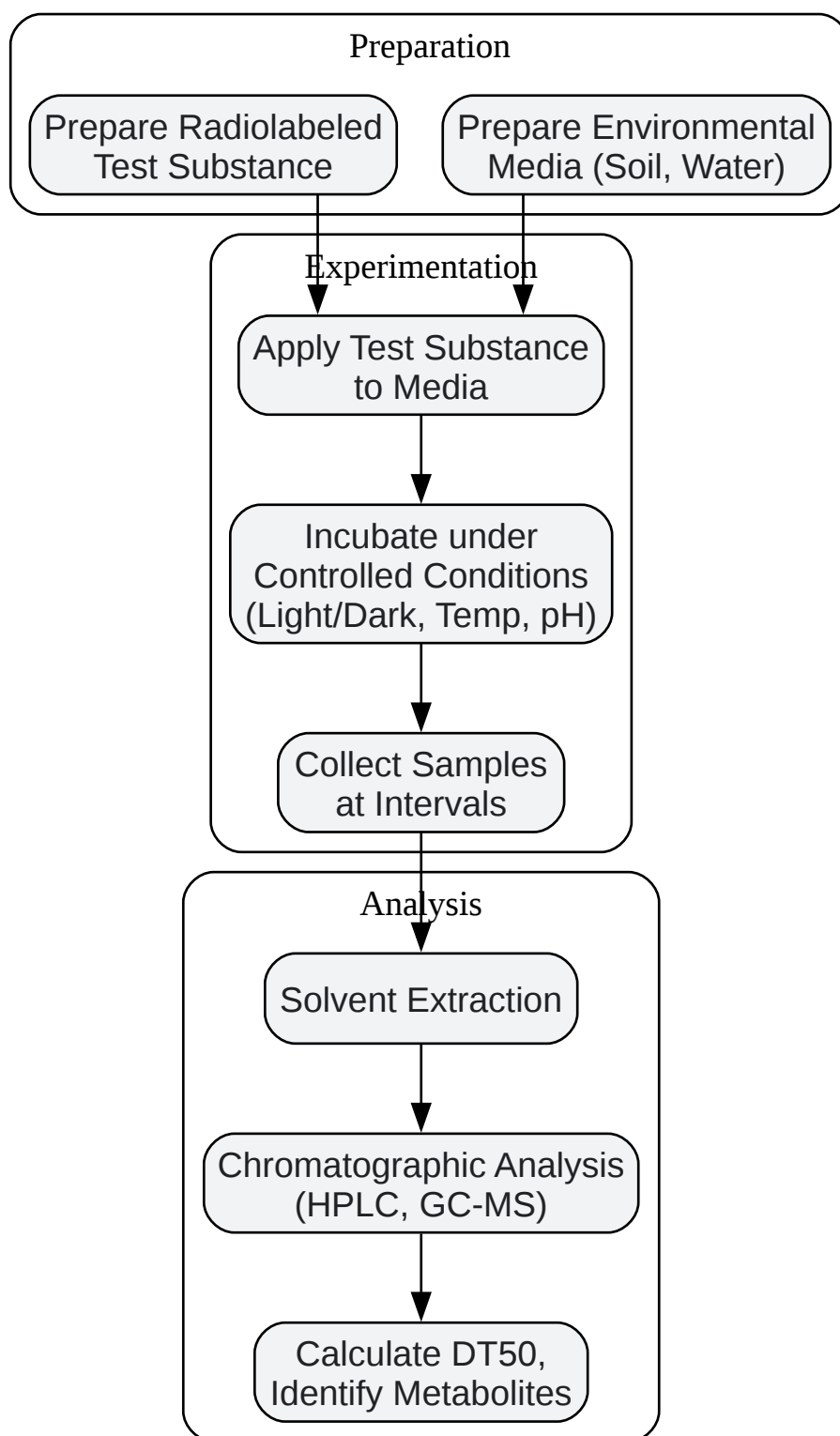
- **Solution Preparation:** Prepare a sterile aqueous solution of the radiolabeled test substance.
- **Irradiation:** Place the solution in a photolysis reactor equipped with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature (e.g., 25°C).
- **Control Samples:** Prepare identical samples to be incubated in the dark at the same temperature to measure hydrolysis.
- **Sampling:** Collect samples from both irradiated and dark control vessels at various time points.
- **Analysis:** Quantify the parent compound and photoproducts using HPLC or LC-MS.
- **Data Analysis:** Determine the photodegradation rate constant and half-life, correcting for any degradation observed in the dark controls.

Aerobic Soil Biodegradation Study

Objective: To determine the rate and route of biodegradation of the test substance in aerobic soil.

Methodology:

- **Soil Collection and Characterization:** Collect fresh soil, sieve it, and characterize its properties (pH, organic carbon content, texture, microbial biomass).
- **Test Substance Application:** Treat the soil with a known concentration of the radiolabeled test substance. Adjust the moisture content to a specified level (e.g., 50% of field moisture capacity).
- **Incubation:** Incubate the treated soil in the dark at a constant temperature (e.g., 20°C) in a system that allows for the trapping of CO₂ and other volatile organic compounds.
- **Sampling:** Sacrifice replicate soil samples at various time intervals.
- **Extraction and Analysis:** Extract the soil samples with an appropriate solvent and analyze the extracts for the parent compound and its metabolites using chromatographic techniques. Measure the trapped radioactivity to quantify mineralization.
- **Data Analysis:** Determine the DT50 of the parent compound and the distribution of metabolites and mineralized products over time.



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Figure 2: General experimental workflow for environmental fate studies.

Conclusion

The environmental fate of Fenamiphos, used here as a surrogate for **Buminafos**, is characterized by moderate persistence in soil and a degradation pathway involving oxidation and subsequent hydrolysis. The mobility of its primary metabolites is a key consideration for potential groundwater contamination. The data and protocols presented in this guide offer a robust framework for conducting and interpreting environmental fate studies for organophosphate compounds. Further research on the specific properties and behavior of **Buminafos** is necessary for a complete environmental risk assessment.

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